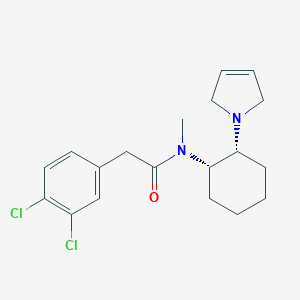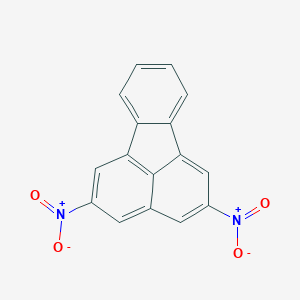
Ácido 2,6-dimetilfenilborónico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2,6-Dimethylphenylboronic acid has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
2,6-Dimethylphenylboronic acid is primarily used as a reagent in various chemical reactions . It doesn’t have a specific biological target but plays a crucial role in facilitating the formation of carbon-carbon bonds in organic synthesis .
Mode of Action
The compound is often used in palladium-catalyzed Suzuki-Miyaura coupling reactions . In these reactions, it acts as a boron-based reagent that provides a boronic acid moiety. This moiety can cross-couple with various organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
As a chemical reagent, 2,6-Dimethylphenylboronic acid doesn’t directly participate in any biochemical pathways. It’s instrumental in the synthesis of various organic compounds, including pharmaceuticals and complex natural products . These synthesized compounds may influence various biochemical pathways depending on their structure and function.
Result of Action
The primary result of the action of 2,6-Dimethylphenylboronic acid is the formation of new carbon-carbon bonds. This property is exploited in the synthesis of a wide range of organic compounds, including pharmaceuticals and complex natural products .
Action Environment
The action of 2,6-Dimethylphenylboronic acid is highly dependent on the reaction conditions, including temperature, solvent, and the presence of a suitable catalyst . Its stability and reactivity can be influenced by these factors. For instance, it’s typically used under mild conditions in palladium-catalyzed Suzuki-Miyaura coupling reactions .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2,6-Dimethylphenylboronic acid are primarily associated with its role in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The 2,6-Dimethylphenylboronic acid acts as a boron reagent in this process .
Cellular Effects
As a reagent in Suzuki-Miyaura coupling reactions, it may influence cellular processes indirectly through the products of these reactions .
Molecular Mechanism
The molecular mechanism of 2,6-Dimethylphenylboronic acid involves its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid moiety of 2,6-Dimethylphenylboronic acid forms a new carbon-carbon bond with another organic compound in the presence of a palladium catalyst .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 105 °C (dec.) .
Metabolic Pathways
As a boron reagent in Suzuki-Miyaura coupling reactions, it may be involved in the metabolic pathways of the products of these reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent the oxidation of the boronic acid .
Industrial Production Methods: Industrial production of 2,6-Dimethylphenylboronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Electrophiles: For substitution reactions, including halogens and nitro groups.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols and Quinones: From oxidation reactions.
Substituted Aromatics: From electrophilic aromatic substitution.
Comparación Con Compuestos Similares
- 2,4,6-Trimethylphenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
- 2,6-Diisopropylphenylboronic acid
- o-Tolylboronic acid
- Phenylboronic acid
Uniqueness: 2,6-Dimethylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in Suzuki-Miyaura coupling reactions, offering high yields and selectivity compared to other boronic acids .
Propiedades
IUPAC Name |
(2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDTWWZIHJEZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342610 | |
| Record name | 2,6-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100379-00-8 | |
| Record name | 2,6-Dimethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100379-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings regarding the synthesis of 2,6-Dimethylphenylboronic acid in the study?
A1: The research primarily explored the synthesis of various alkyl-phenylboronic acids, including 2,6-Dimethylphenylboronic acid. A key finding was the successful implementation of a "one-pot" synthesis method for 2,6-Dimethylphenylboronic acid, unlike other para-alkyl-phenylboronic acids. [] This method streamlines the synthesis process, potentially offering advantages in efficiency and scalability. The study further optimized the "one-pot" synthesis by investigating the impact of boronation reagent, reactant proportions, and solvent choices on the final yield. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)







![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)




